N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
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Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a useful research compound. Its molecular formula is C18H18N2O3S3 and its molecular weight is 406.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a compound that has been explored in various synthetic chemical research contexts. One study focuses on the synthesis of benzo[d]-1,2-thiazole-1,1-dioxide derivatives, including directed lithiation of related compounds, demonstrating the compound's relevance in novel synthesis methods (Stanetty et al., 1997). Another study examines the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, indicating the compound's utility in forming new chemical derivatives (Manolov et al., 2021).
Antimicrobial and Antifungal Activities
This compound and its derivatives have been investigated for their potential antimicrobial and antifungal properties. Research shows that certain derivatives exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating their potential in developing new antibacterial therapies (Ratrey et al., 2021). Another study highlights the synthesis of benzo[b][1,4]thiazepine-3-carboxamide derivatives under microwave irradiation, evaluated for antimicrobial activity against various bacterial strains, further emphasizing the compound's role in antimicrobial research (Raval et al., 2012).
Anticancer Research
The compound and its derivatives have also been explored in anticancer research. A study synthesizes various heterocyclic compounds containing a sulfonamide thiazole moiety and evaluates their anticonvulsant activity, with some showing protection against picrotoxin-induced convulsion, hinting at potential applications in cancer treatment (Farag et al., 2012). Another research focuses on the synthesis and evaluation of new anti-microbial additive based on pyrimidine derivative, showing good antimicrobial effect when incorporated into varnishes and inks, which could be beneficial in preventing microbial growth on surfaces, indirectly contributing to cancer prevention strategies (El‐Wahab et al., 2015).
Applications in Drug Design
This compound has been instrumental in drug design research. One study illustrates the structure-based drug design leading to the discovery of new CDK2 inhibitors, highlighting its role in the development of novel pharmaceuticals (Vulpetti et al., 2006). Additionally, it has been used in the synthesis and biochemical evaluation as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, suggesting its importance in neurological and psychiatric disorder research (Röver et al., 1997).
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-24-14-9-5-10-15-17(14)20-18(25-15)19-16(21)11-6-12-26(22,23)13-7-3-2-4-8-13/h2-5,7-10H,6,11-12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLCGJDNGQRLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.